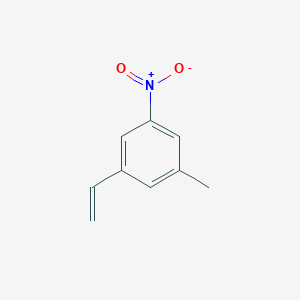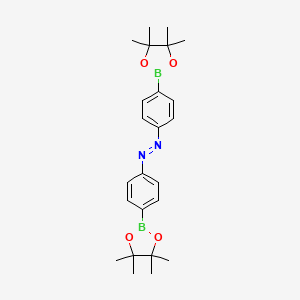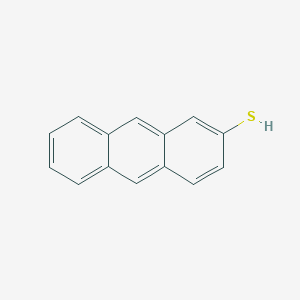
Anthracene-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-2-thiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It features a thiol group (-SH) attached to the second carbon of the anthracene structure. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Anthracene-2-thiol can be synthesized through several methods. One common approach involves the thiolation of anthracene derivatives. For instance, anthracene can be reacted with thiolating agents such as thiourea in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar thiolation reactions but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Anthracene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to anthracene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Anthracene-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of anthracene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in sensing applications. Additionally, its aromatic structure allows it to participate in π-π interactions, which are crucial in its role as a fluorescence probe.
相似化合物的比较
Anthracene-9-thiol: Similar structure but with the thiol group on the ninth carbon.
Phenanthrene-2-thiol: Another thiol derivative of a polycyclic aromatic hydrocarbon.
Naphthalene-2-thiol: A simpler structure with a thiol group on the second carbon of naphthalene.
Uniqueness: Anthracene-2-thiol is unique due to its specific positioning of the thiol group, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise fluorescence characteristics.
属性
CAS 编号 |
90590-00-4 |
|---|---|
分子式 |
C14H10S |
分子量 |
210.30 g/mol |
IUPAC 名称 |
anthracene-2-thiol |
InChI |
InChI=1S/C14H10S/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H |
InChI 键 |
DFPIEUCRRBJLEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


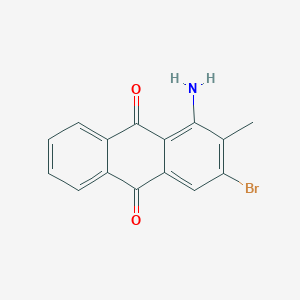
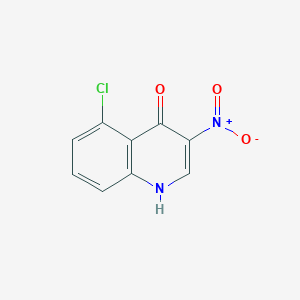
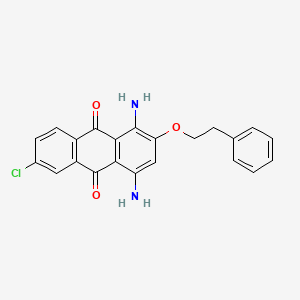
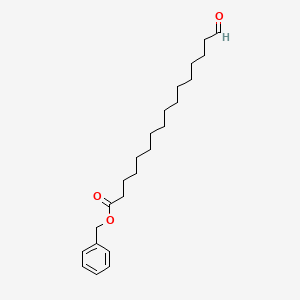

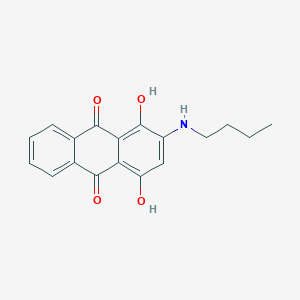
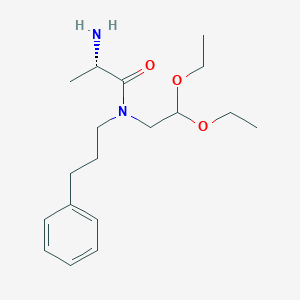
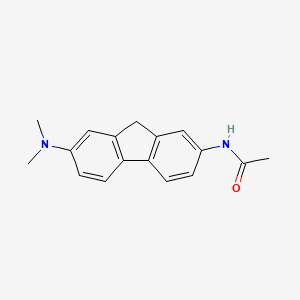
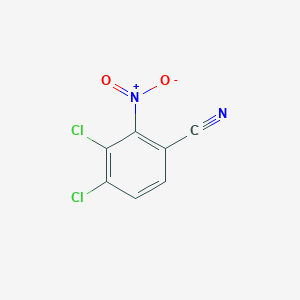
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
